amine hydrochloride CAS No. 259231-30-6](/img/structure/B6616891.png)
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(3-bromo-5-methylphenyl)amine hydrochloride (MBMPAH) is a synthetic compound with a wide range of applications in scientific research. It is a potent agonist of the G-protein coupled receptor (GPCR) and has been used in studies of drug-receptor interactions, in particular for its ability to bind to and activate the 5-HT2A serotonin receptor. MBMPAH has also been used as a tool to investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, MBMPAH has been used in laboratory experiments to study the effects of various drugs on cellular systems.
科学研究应用
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride has been used in a wide range of scientific research applications. It has been used in studies of drug-receptor interactions, in particular for its ability to bind to and activate the 5-HT2A serotonin receptor. It has also been used as a tool to investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride has been used in laboratory experiments to study the effects of various drugs on cellular systems.
作用机制
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride is a potent agonist of the G-protein coupled receptor (GPCR). It binds to the GPCR and activates the receptor, which in turn activates G-proteins and leads to a cascade of biochemical reactions. These reactions lead to a variety of physiological effects, depending on the type of GPCR being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride depend on the type of GPCR being activated. For example, activation of the 5-HT2A serotonin receptor can lead to increased serotonin levels in the brain, which can have a variety of effects, such as increased mood, improved cognitive function, and increased energy levels. Activation of other GPCRs can lead to a variety of other biochemical and physiological effects, such as the release of hormones, neurotransmitters, and other molecules.
实验室实验的优点和局限性
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in a one-step reaction. In addition, it is a potent agonist of GPCRs and can be used to study the effects of various drugs on cellular systems. However, there are some limitations to using [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride in laboratory experiments. For example, it is not as potent as some other GPCR agonists, and it can be difficult to control the concentration of [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride in a laboratory setting.
未来方向
There are several potential future directions for [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride. It could be used to further investigate the biochemical and physiological effects of GPCR activation, as well as its potential as an agonist for other GPCRs. In addition, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride could be used to study the effects of various drugs on cellular systems and to develop new drugs and treatments. Finally, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride could be used to study the effects of GPCR activation on various diseases, such as cancer and Alzheimer's disease.
合成方法
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride can be synthesized in a two-step process. First, 3-bromo-5-methylphenylacetic acid is reacted with ethylenediamine to form the corresponding amide, which is then hydrolyzed to form [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride. Alternatively, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride can be synthesized in a one-step reaction from the reaction of 3-bromo-5-methylphenylacetic acid and hydrochloric acid. This method is more efficient and cost-effective than the two-step process.
属性
IUPAC Name |
1-(3-bromo-5-methylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-8(6-11-2)5-9(10)4-7;/h3-5,11H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKNSVRPMJEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromo-5-methylphenyl)methyl](methyl)amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

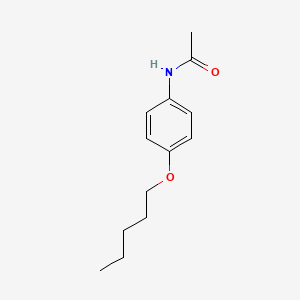



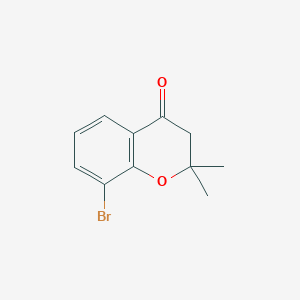
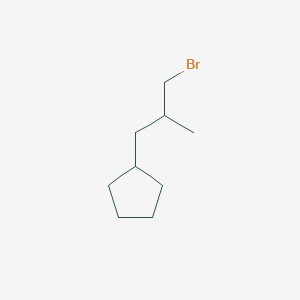
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)
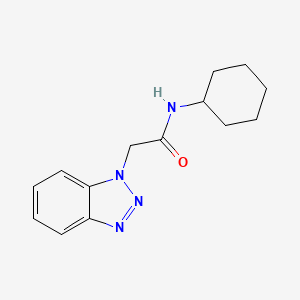
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)


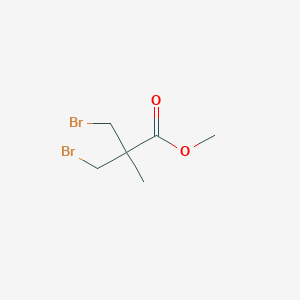
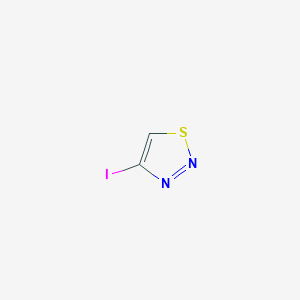
![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)